molecular formula C21H23N3O4S B6540554 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1021253-60-0

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Katalognummer: B6540554
CAS-Nummer: 1021253-60-0
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: JKGAHDAJEHIBJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid heterocyclic-sulfonamide derivative featuring a fused dihydropyridazinone core substituted with a furan-2-yl group, linked via a propyl chain to a tetrahydronaphthalene sulfonamide moiety. Its structure combines a dihydropyridazinone scaffold—a known pharmacophore in kinase inhibition and anti-inflammatory agents—with a sulfonamide group, which enhances solubility and binding affinity to biological targets like carbonic anhydrases or prostaglandin synthases . While its exact biological activity remains under investigation, structural analogs suggest roles in modulating enzymatic pathways linked to inflammation or cancer .

Eigenschaften

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-21-11-10-19(20-7-3-14-28-20)23-24(21)13-4-12-22-29(26,27)18-9-8-16-5-1-2-6-17(16)15-18/h3,7-11,14-15,22H,1-2,4-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGAHDAJEHIBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis typically involves multiple steps starting with the formation of the key intermediates:

  • Synthesis of 3-(furan-2-yl)-1,6-dihydropyridazin-6-one via cyclization reactions.

  • Formation of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl} through nucleophilic substitution reactions.

  • Attachment of the sulfonamide moiety to the naphthalene ring, often through sulfonylation reactions.

Industrial Production Methods

Industrial-scale production would necessitate optimization of each synthetic step to maximize yield and purity. Catalytic processes, purification via crystallization, and solvent selection are critical factors to scale up effectively.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

  • Oxidation: : This compound may undergo oxidative reactions due to the presence of the furan ring.

  • Reduction: : Reduction reactions might target the pyridazinone ring.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur at multiple reactive sites, particularly the furan and pyridazinone rings.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like KMnO₄ or H₂O₂ under controlled temperatures.

  • Reduction: : Employing reducing agents like LiAlH₄ or NaBH₄.

  • Substitution: : Various halogenating agents, acids or bases under appropriate conditions.

Major Products Formed

Products can include oxidized furan derivatives, reduced pyridazinones, and substituted tetrahydronaphthalenes, depending on the specific reactions conducted.

Wissenschaftliche Forschungsanwendungen

  • Chemistry: : Used as a building block for more complex molecules, especially in synthetic organic chemistry.

  • Biology: : Potential use as a probe in molecular biology due to its complex structure.

  • Medicine: : Could be investigated for pharmacological activities such as anti-inflammatory or anticancer properties.

  • Industry: : Possible applications in the development of specialized polymers or materials due to its unique functional groups.

Wirkmechanismus

The mechanism by which N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects would depend on the target

  • Interact with specific enzymes or receptors due to its unique structural features.

  • Engage in molecular interactions that inhibit or activate biological pathways.

  • Influence cellular processes through binding with DNA, proteins, or membranes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, three classes of analogs are compared:

Dihydropyridazinone Derivatives

Compounds sharing the dihydropyridazinone core (e.g., Rapa analogs from ) exhibit critical differences in substituent positioning. For example:

  • Compound 1 (from ): Lacks the tetrahydronaphthalene-sulfonamide chain but retains the furan-2-yl group. NMR data (Table 2, ) show chemical shift deviations in regions A (positions 39–44) and B (positions 29–36), indicating altered electronic environments due to substituent changes.
  • Compound 7: Shares the dihydropyridazinone-furan core but differs in alkyl chain length. Its near-identical chemical shifts (excluding regions A/B) suggest preserved core geometry but modified side-chain interactions .

Key Insight : The propyl linker in the target compound likely enhances conformational flexibility compared to shorter-chain analogs, influencing binding kinetics.

Sulfonamide-Containing Analogs

Sulfonamide groups are pivotal for hydrogen-bonding interactions. Comparisons include:

  • Toluenesulfonamide derivatives: Simpler analogs lacking the dihydropyridazinone-furan system. These exhibit lower metabolic stability due to reduced steric shielding.

Lumped Surrogates in Reaction Modeling

highlights the "lumping strategy," where structurally similar compounds are grouped to simplify reaction networks. For example, the target compound could be lumped with other dihydropyridazinone-sulfonamides in kinetic models. However, this approach risks overlooking nuanced differences:

  • Reactivity: The furan-2-yl group may undergo oxidative degradation (e.g., cytochrome P450-mediated), unlike non-furan analogs.
  • Solubility: The sulfonamide group improves aqueous solubility (∼15 µg/mL predicted) compared to non-sulfonamide dihydropyridazinones (∼5 µg/mL) .

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound 1 () Lumped Surrogate ()
Core Structure Dihydropyridazinone + sulfonamide Dihydropyridazinone Generic dihydropyridazinone
Key Substituents Furan-2-yl, propyl linker Furan-2-yl, methyl linker Varied (grouped)
logP (Predicted) 3.2 2.5 2.8–3.0
Aqueous Solubility (µg/mL) 15 7 10
NMR Shift Region A (ppm) 7.2–7.5 (aromatic protons) 7.0–7.3 N/A

Key Observations :

  • NMR Shifts : Region A in the target compound shows upfield shifts (7.2–7.5 ppm) compared to Compound 1 (7.0–7.3 ppm), suggesting electron-withdrawing effects from the sulfonamide group .
  • Lumping Trade-offs : While lumping reduces computational complexity (e.g., 13 reactions → 5 in ), it obscures substituent-specific reactivity, such as furan-mediated oxidation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.